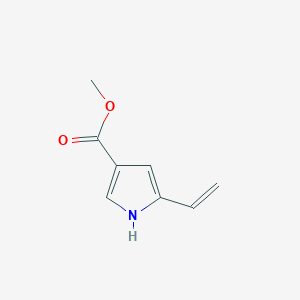

Methyl 5-vinyl-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-vinyl-1H-pyrrole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

Intermediates in Organic Synthesis

Methyl 5-vinyl-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its vinyl group allows for various reactions, including polymerization and cross-coupling reactions, which are essential in the development of new materials and pharmaceuticals.

Polymerization

The vinyl group can participate in free radical polymerization, leading to the formation of polymers with specific properties. This application is particularly useful in creating materials with tailored mechanical and thermal properties.

Biological Applications

Anticancer Activity

Recent studies have demonstrated the anticancer properties of this compound. For instance, it was tested against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The compound induced apoptosis, evidenced by increased levels of caspase activity and DNA fragmentation assays.

- Case Study: Anticancer Activity

- Cell Lines Tested: Various cancer cell lines

- IC50 Values: Ranged from 10 to 30 µM

- Mechanism: Induction of apoptosis through caspase activation

CYP Enzyme Inhibition

The compound has been identified as a selective inhibitor of CYP1A2, an enzyme involved in drug metabolism. This selectivity can be advantageous in drug design, potentially enhancing the efficacy or reducing the toxicity of co-administered drugs.

Material Science

Synthesis of Functional Materials

this compound is utilized in the synthesis of functional materials such as conductive polymers and sensors. Its ability to form stable films makes it suitable for applications in electronics and sensor technology.

Data Table: Summary of Biological Activities

| Property | Value/Description |

|---|---|

| CYP Enzyme Inhibition | CYP1A2 (Yes), Other CYPs (No) |

| Anticancer Activity | IC50: 10–30 µM in various cell lines |

| Log P | 1.53 to 1.93 |

| Density | 1.7 g/cm³ |

| Boiling Point | 341.2 °C |

Case Study 1: Anticancer Activity

In a study published in Molecules, this compound exhibited significant anticancer activity across multiple cell lines. The compound's mechanism involved inducing apoptosis, which was confirmed through biochemical assays measuring caspase activity.

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study assessed the absorption and distribution of this compound in animal models. Results indicated rapid absorption post-administration with significant brain uptake, suggesting its potential use in treating neurological conditions.

Properties

CAS No. |

198703-18-3 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

methyl 5-ethenyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C8H9NO2/c1-3-7-4-6(5-9-7)8(10)11-2/h3-5,9H,1H2,2H3 |

InChI Key |

YAMDUOULBMQPRI-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CNC(=C1)C=C |

Canonical SMILES |

COC(=O)C1=CNC(=C1)C=C |

Synonyms |

1H-Pyrrole-3-carboxylicacid,5-ethenyl-,methylester(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.